molecular formula C8H4N4O4S B428654 4-{2,5-Bisnitro-3-thienyl}pyrimidine

4-{2,5-Bisnitro-3-thienyl}pyrimidine

Cat. No.: B428654
M. Wt: 252.21g/mol
InChI Key: KMOICBNHIBQSHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2,5-Bisnitro-3-thienyl}pyrimidine is a useful research compound. Its molecular formula is C8H4N4O4S and its molecular weight is 252.21g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H4N4O4S

Molecular Weight

252.21g/mol

IUPAC Name

4-(2,5-dinitrothiophen-3-yl)pyrimidine

InChI

InChI=1S/C8H4N4O4S/c13-11(14)7-3-5(8(17-7)12(15)16)6-1-2-9-4-10-6/h1-4H

InChI Key

KMOICBNHIBQSHJ-UHFFFAOYSA-N

SMILES

C1=CN=CN=C1C2=C(SC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CN=CN=C1C2=C(SC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

4-(2,5-Dinitrothiophen-3-yl)pyrimidine: Technical Synthesis & Properties Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical analysis of 4-(2,5-dinitro-3-thienyl)pyrimidine , a specialized heterocyclic compound. While direct literature on this specific dinitro derivative is limited, its synthesis and properties can be rigorously derived from established heterocyclic chemistry principles, particularly the functionalization of the parent 4-(3-thienyl)pyrimidine scaffold.

Identity & Nomenclature

This compound represents a fusion of two distinct aromatic systems: an electron-deficient pyrimidine ring and an electron-rich (but nitro-deactivated) thiophene ring.

Attribute Detail
IUPAC Name 4-(2,5-dinitrothiophen-3-yl)pyrimidine
Common Synonyms 4-(2,5-dinitro-3-thienyl)pyrimidine; 3-(pyrimidin-4-yl)-2,5-dinitrothiophene
Molecular Formula C₈H₄N₄O₄S
Molecular Weight 252.21 g/mol
Core Scaffold Thienylpyrimidine (specifically 4-(3-thienyl)pyrimidine)
Key Functional Groups Pyrimidine (1,3-diazine), Thiophene, Nitro (-NO₂)
Structural Analysis & Electronic Properties

The molecule features a push-pull electronic system, although the "push" from the thiophene is significantly tempered by the strong electron-withdrawing nitro groups.

  • Pyrimidine Ring: Highly electron-deficient due to the two electronegative nitrogen atoms. It acts as an electron acceptor.

  • Thiophene Ring: Inherently electron-rich (π-excessive). However, the substitution of nitro groups at the 2 and 5 positions (α-positions) drastically reduces its electron density, making the entire system electron-deficient.

  • Regiochemistry: The 3-position of the thiophene is attached to the 4-position of the pyrimidine. The 2 and 5 positions of the thiophene are occupied by nitro groups. This specific substitution pattern is chemically logical, as electrophilic substitution (like nitration) on 3-substituted thiophenes predominantly occurs at the activated α-positions (2 and 5).

Visualization: Structural Connectivity

Structure cluster_pyrimidine Pyrimidine Ring (Electron Deficient) cluster_thiophene Thiophene Ring (Nitro Functionalized) N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 C4 C4 (Attachment) N3->C4 C5 C5 C4->C5 C3_T C3 (Attachment) C4->C3_T Single Bond C6 C6 C5->C6 C6->N1 S1 S1 C2_T C2 (Nitro) S1->C2_T C2_T->C3_T NO2_2 NO₂ (Pos 2) C2_T->NO2_2 C4_T C4 C3_T->C4_T C5_T C5 (Nitro) C4_T->C5_T C5_T->S1 NO2_5 NO₂ (Pos 5) C5_T->NO2_5

Caption: Structural connectivity of 4-(2,5-dinitrothiophen-3-yl)pyrimidine showing the linkage between the pyrimidine C4 and thiophene C3, with nitro groups at thiophene C2 and C5.

Synthetic Methodology

The synthesis of 4-(2,5-dinitrothiophen-3-yl)pyrimidine is best approached via a modular strategy: constructing the biaryl scaffold first, followed by functionalization (nitration).

Step 1: Construction of the Scaffold (Suzuki-Miyaura Coupling)

The most reliable method to form the C-C bond between the pyrimidine and thiophene rings is the Suzuki-Miyaura cross-coupling reaction.

  • Reagents: 4-Chloropyrimidine (electrophile) + 3-Thienylboronic acid (nucleophile).

  • Catalyst: Palladium(0) source, e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Base: Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄).

  • Solvent: 1,2-Dimethoxyethane (DME)/Water or Toluene/Ethanol/Water.

Protocol:

  • Dissolve 4-chloropyrimidine (1.0 eq) and 3-thienylboronic acid (1.1 eq) in degassed DME.

  • Add Pd(PPh₃)₄ (5 mol%) and aqueous Na₂CO₃ (2M, 2.0 eq).

  • Reflux under nitrogen atmosphere for 12–24 hours.

  • Workup: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via column chromatography (SiO₂, Hexane/EtOAc gradient).

  • Product: 4-(3-thienyl)pyrimidine.[1]

Step 2: Electrophilic Aromatic Nitration

The thiophene ring is significantly more reactive toward electrophilic substitution than the electron-deficient pyrimidine ring. Nitration will occur selectively on the thiophene.

  • Regioselectivity: In 3-substituted thiophenes, the α-positions (2 and 5) are the most activated. Therefore, dinitration will yield the 2,5-dinitro derivative.

  • Reagents: Fuming Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) or Acetyl Nitrate (generated in situ from HNO₃/Ac₂O).

Protocol:

  • Dissolve 4-(3-thienyl)pyrimidine (1.0 eq) in concentrated H₂SO₄ at 0°C.

  • Dropwise add a mixture of fuming HNO₃ (2.2 eq) and H₂SO₄, maintaining the temperature below 10°C to prevent decomposition.

  • Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Quench: Pour the reaction mixture onto crushed ice. The product should precipitate as a solid.

  • Purification: Filter the solid, wash with water to remove acid, and recrystallize from ethanol or acetonitrile.

Visualization: Synthetic Pathway

Synthesis Start1 4-Chloropyrimidine Step1 Step 1: Suzuki Coupling Pd(PPh3)4, Na2CO3, Reflux Start1->Step1 Start2 3-Thienylboronic Acid Start2->Step1 Intermediate 4-(3-Thienyl)pyrimidine (Parent Scaffold) Step1->Intermediate Step2 Step 2: Nitration HNO3 / H2SO4, 0°C -> RT Intermediate->Step2 Product 4-(2,5-Dinitrothiophen-3-yl)pyrimidine (Target Molecule) Step2->Product

Caption: Two-step synthesis of 4-(2,5-dinitrothiophen-3-yl)pyrimidine via Suzuki coupling followed by electrophilic nitration.

Predicted Properties & Applications

Given the structural features, the following properties and applications are inferred:

Physicochemical Properties
Property Predicted Value/Characteristic
LogP (Lipophilicity) ~1.5 – 2.0 (Moderate lipophilicity due to aromatic rings, balanced by nitro groups)
Solubility Low in water; soluble in polar organic solvents (DMSO, DMF, Acetone).
Melting Point Likely high (>150°C) due to molecular symmetry and intermolecular interactions typical of nitroaromatics.
Stability Stable under ambient conditions, but potentially sensitive to shock or friction due to polynitro content (energetic nature).
Potential Applications
  • Energetic Materials: The combination of a nitrogen-rich pyrimidine ring and a polynitro-thiophene suggests potential as an insensitive high-energy density material (HEDM). The nitro groups provide oxygen balance, while the heterocyclic backbone contributes to heat of formation.

  • Pharmaceutical Intermediates: The nitro groups can be reduced to amines (via H₂/Pd-C or Fe/HCl), yielding 4-(2,5-diaminothiophen-3-yl)pyrimidine . Such diamines are valuable precursors for fused heterocyclic drugs (e.g., thienopyrimidines) used in kinase inhibition.

  • Optoelectronics: Push-pull systems (though deactivated here) are often explored for non-linear optical (NLO) properties. The dinitro derivative could serve as an electron-transport material.

Safety & Handling
  • Explosion Hazard: As a polynitro compound, this molecule should be treated as potentially energetic. Avoid grinding, friction, or exposure to open flames. Small-scale synthesis (<1g) is recommended for initial characterization.

  • Toxicity: Pyrimidine derivatives can be biologically active. Standard PPE (gloves, goggles, fume hood) is mandatory to prevent inhalation or skin contact.

  • Waste: Dispose of as hazardous organic waste, keeping it separate from oxidizers and reducing agents.

References
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley. (General reference for pyrimidine and thiophene reactivity).

  • Gronowitz, S. (1991). Thiophene and Its Derivatives. Wiley-Interscience. (Authoritative source on thiophene nitration regiochemistry).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. Link

  • Spinello, A., et al. (2018). "Design and Synthesis of Thienopyrimidine Derivatives as Potential Anticancer Agents". ChemMedChem. (Context for thienylpyrimidine applications).

Sources

An In-Depth Technical Guide to the Theoretical Reactivity Profile of 4-{2,5-Bisnitro-3-thienyl}pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive theoretical framework for understanding the chemical reactivity of the novel heterocyclic compound, 4-{2,5-Bisnitro-3-thienyl}pyrimidine. Due to the absence of specific experimental literature on this molecule, this document establishes a predictive profile based on first-principles computational chemistry. By deconstructing the molecule into its constituent pyrimidine and 2,5-dinitrothiophene moieties, we elucidate its electronic structure, identify probable sites for electrophilic and nucleophilic attack, and propose likely reaction pathways. Methodologies including Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Fukui function analysis are detailed. This whitepaper is intended for researchers in medicinal chemistry, materials science, and drug development, offering a robust computational protocol to predict the behavior of this and structurally related compounds, thereby guiding future synthetic and application-oriented research.

Introduction: Rationale and Molecular Architecture

The compound this compound represents a fascinating conjunction of two electronically distinct heterocyclic systems. The pyrimidine ring is a well-known π-deficient heterocycle, often susceptible to nucleophilic attack.[1] Conversely, the thiophene ring is typically considered π-rich and reactive towards electrophiles. However, the introduction of two potent electron-withdrawing nitro groups at the 2- and 5-positions of the thiophene ring dramatically inverts its classical reactivity.[2] This substitution renders the dinitrothiophene moiety intensely electrophilic, activating it towards nucleophilic aromatic substitution (SNAr).[2][3]

The direct linkage of this highly electron-deficient dinitro-thienyl group to the C4 position of a pyrimidine ring is expected to create a molecule with unique and pronounced electronic characteristics. The strong inductive and resonance effects of the dinitro-thienyl substituent are anticipated to further decrease the electron density of the already π-deficient pyrimidine core. This electronic profile suggests significant potential in applications where strong electron-accepting materials are required, or as a scaffold in medicinal chemistry for targeting biological nucleophiles.[4][5]

This guide outlines a theoretical protocol to build a complete reactivity profile for this molecule from the ground up, providing a predictive roadmap for its synthetic manipulation and potential applications.

A Validated Computational Methodology

To ensure a trustworthy and accurate theoretical profile, a multi-faceted computational approach grounded in Density Functional Theory (DFT) is proposed. DFT provides a reliable balance between computational cost and accuracy for systems of this nature.[6][7]

Step-by-Step Computational Protocol
  • Geometry Optimization and Frequency Analysis:

    • Step 1: Construct the 3D structure of this compound using a molecular builder.

    • Step 2: Perform a full geometry optimization without constraints using a suitable DFT functional and basis set. The B3LYP functional with the 6-311G(d,p) basis set is a robust starting point for organic heterocyclic compounds.[8]

    • Causality: This step is critical to locate the molecule's lowest energy conformation (ground state structure). All subsequent electronic property calculations must be performed on this optimized geometry to be physically meaningful.

    • Step 3: Conduct a frequency calculation at the same level of theory.

    • Trustworthiness: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[6]

  • Electronic Structure and Reactivity Descriptor Calculation:

    • Step 1: Using the optimized geometry, perform a single-point energy calculation to derive the molecular orbitals.

    • Step 2: From this calculation, extract the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).[8]

    • Step 3: Generate the Molecular Electrostatic Potential (MEP) map by calculating the electrostatic potential on the molecule's electron density surface.[9][10]

    • Step 4: Calculate the Fukui functions (f+, f-, f0) to determine local reactivity. This requires separate single-point calculations for the N+1 (anion) and N-1 (cation) electron systems at the same geometry.[11][12]

    • Causality: Each of these descriptors provides a different lens through which to view reactivity. FMO theory governs orbital-controlled reactions, MEP maps predict charge-controlled interactions, and Fukui functions quantify the propensity of each atomic site to accept or donate electrons.[13][14]

Computational Workflow Diagram

The following diagram illustrates the logical flow of the proposed computational protocol.

G cluster_setup 1. Structural Setup cluster_dft 2. DFT Calculations cluster_analysis 3. Reactivity Analysis mol_build Build 3D Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) mol_build->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min sp_neutral Single Point (N electrons) fmo HOMO/LUMO Analysis (Global Reactivity) sp_neutral->fmo mep MEP Mapping (Electrostatic Interactions) sp_neutral->mep fukui Fukui Functions (Local Reactivity/Site Selectivity) sp_neutral->fukui sp_anion Single Point (N+1 electrons) sp_anion->fukui sp_cation Single Point (N-1 electrons) sp_cation->fukui verify_min->sp_neutral Optimized Geometry verify_min->fukui

Caption: Computational workflow for determining theoretical reactivity.

Global Reactivity Profile: Electronic Structure

The global reactivity of a molecule is dictated by its overall electronic character, which can be effectively described by Frontier Molecular Orbital (FMO) theory and global reactivity descriptors derived from them.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the innermost empty orbital and relates to the ability to accept electrons (electrophilicity).

  • Predicted HOMO: The HOMO is expected to be delocalized primarily over the thiophene ring, but its energy will be significantly lowered by the two nitro groups.

  • Predicted LUMO: The LUMO will be very low in energy and is predicted to have significant contributions from the C-NO₂ bonds and the pyrimidine ring. The electron density of the LUMO will likely be concentrated on the carbon atoms of the dinitrothiophene ring, particularly those bearing the nitro groups, and on the electron-deficient positions of the pyrimidine ring.

  • The HOMO-LUMO Gap (ΔE): A small energy gap (ΔE = ELUMO - EHOMO) signifies high chemical reactivity and low kinetic stability.[7] For this compound, this gap is predicted to be exceptionally small, indicating a molecule that is highly reactive and a potent electron acceptor.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several key quantitative descriptors can be calculated to predict global reactivity.[4][8]

DescriptorFormulaPredicted CharacteristicImplication
Ionization Potential (IP) IP ≈ -EHOMOHighDifficult to oxidize; poor electron donor.
Electron Affinity (EA) EA ≈ -ELUMOVery HighReadily accepts an electron; strong electron acceptor.
Chemical Hardness (η) η ≈ (ELUMO - EHOMO)/2LowSoft molecule, highly polarizable and reactive.
Electronegativity (χ) χ ≈ -(ELUMO + EHOMO)/2HighStrong ability to attract electrons.
Electrophilicity Index (ω) ω = χ² / (2η)Very HighStrong electrophile.

Local Reactivity Profile: Site Selectivity

While global descriptors predict overall reactivity, local descriptors are essential for identifying which specific atoms in the molecule are most likely to react.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the electrostatic landscape of a molecule, crucial for understanding noncovalent interactions and predicting sites for electrophilic and nucleophilic attack.[9][15][16]

  • Regions of Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. For this molecule, strong negative potentials are expected over the oxygen atoms of the nitro groups and, to a lesser extent, the nitrogen atoms of the pyrimidine ring.

  • Regions of Positive Potential (Blue): These electron-deficient areas are prime targets for nucleophilic attack. Intense positive potential is predicted over the carbon atoms of the thiophene ring (especially C2 and C5) and the carbons of the pyrimidine ring (notably C2, C4, and C6).[1] The hydrogen atoms on the thiophene ring will also exhibit positive potential.

Fukui Functions and Local Softness

Conceptual DFT provides a powerful tool to quantify site selectivity through Fukui functions.[11][13] These functions indicate the change in electron density at a specific point when the total number of electrons in the system changes.

  • For Nucleophilic Attack (f+): This function identifies the sites most susceptible to attack by a nucleophile. The largest values of f+ are predicted for the C2 and C5 carbon atoms of the thiophene ring, making them the most probable sites for nucleophilic aromatic substitution. The C2, C4, and C6 positions of the pyrimidine ring will also show significant f+ values.

  • For Electrophilic Attack (f-): This function identifies the most nucleophilic sites. The largest values of f- are expected to be on the oxygen atoms of the nitro groups.

  • For Radical Attack (f0): This function predicts reactivity towards radicals and is often an average of f+ and f-.

Predicted Reaction Pathways

Based on the theoretical analysis, the dominant reaction pathway for this compound is overwhelmingly predicted to be Nucleophilic Aromatic Substitution (SNAr) .

Aromatic rings are typically unreactive to nucleophiles, but the presence of strong electron-withdrawing groups, like the two nitro groups here, dramatically activates the ring toward such reactions.[17][18] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[18][19]

SNAr on the Dinitrothiophene Ring

The most probable reaction involves a nucleophile attacking the dinitrothiophene ring. While the pyrimidine is attached at C3, there might not be a viable leaving group at other positions unless synthetically introduced (e.g., a halogen). If we consider a derivative, such as a 2-halo-4-{...}pyrimidine or a 5-halo-2-nitro-3-{...}thiophene, the SNAr pathway becomes highly favorable.

The diagram below illustrates the predicted regioselectivity of nucleophilic attack.

Caption: Predicted sites of attack on the molecular core.

Mechanism for SNAr (Hypothetical 5-Chloro derivative):

  • Addition: A nucleophile (Nu⁻) attacks the electron-deficient C5 carbon of the thiophene ring, which bears a leaving group (e.g., Cl). This breaks the aromaticity and forms a negatively charged Meisenheimer complex.

  • Stabilization: The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of both the C2 and C5 nitro groups through resonance. This stabilization is the driving force for the reaction.

  • Elimination: The aromaticity is restored by the expulsion of the leaving group (Cl⁻), resulting in the substituted product.

Conclusion

The theoretical profile of this compound reveals a molecule with a pronounced and highly electrophilic character. The synergistic electron-withdrawing effects of the dinitro-thienyl moiety and the pyrimidine ring result in a system with a very low-lying LUMO and multiple, highly activated sites for nucleophilic attack. The primary mode of reactivity is predicted to be nucleophilic aromatic substitution, with the carbon atoms of the dinitrothiophene ring being the most susceptible sites. This in silico analysis provides a critical foundation for guiding the synthesis, functionalization, and exploration of this compound in materials science and medicinal chemistry, enabling a more rational and efficient drug development and discovery process.

References

  • ChemRxiv.
  • Deep Origin.
  • ChemRxiv.
  • MDPI. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research.
  • University of California, Santa Barbara.
  • ACS Publications. From the Electron Density Gradient to the Quantitative Reactivity Indicators: Local Softness and the Fukui Function.
  • SCM. Fukui Functions and the Dual Descriptor — Tutorials 2025.
  • ResearchGate.
  • PMC. How Do Local Reactivity Descriptors Shape the Potential Energy Surface Associated with Chemical Reactions?
  • ACS Publications. How Do Local Reactivity Descriptors Shape the Potential Energy Surface Associated with Chemical Reactions?
  • ijirset.
  • HackerNoon. Fukui Functions and Dual Descriptors Explained: An Advanced Scientific Analysis.
  • Lupine Publishers. Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound.
  • PMC. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach.
  • ACS Publications. Predicting the Mutagenic Activity of Nitroaromatics Using Conceptual Density Functional Theory Descriptors and Explainable No-Code Machine Learning Approaches.
  • ResearchGate. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research.
  • ResearchGate. Synthesis and optical properties of new 4-substituted pyrimidines - D-A type chromophores.
  • Benchchem. Thiophene, 2,5-dinitro- | 59434-05-8.
  • Research Trends.
  • Wikipedia.
  • PMC. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
  • PMC. Understanding DFT Uncertainties for More Reliable Reactivity Predictions by Advancing the Analysis of Error Sources.
  • ACS Publications. 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines: Synthesis and Optical Properties.
  • NC State University Libraries. 16.
  • ACS Publications. Series of Carbazole–Pyrimidine Conjugates: Syntheses and Electronic, Photophysical, and Electrochemical Properties.
  • MDPI. Synthesis, Antimicrobial and Anti-Inflammatory Activity of a Novel Styrylquinolinium Iodide Bearing a Naphthalene Moiety.
  • Semantic Scholar. Study of the Chemical Reactivity of a Series of Dihydrothiophenone Derivatives by the Density Functional Theory (DFT) Method.
  • YouTube.

Sources

Methodological & Application

Application Note: Reduction of 4-(2,5-Dinitro-3-thienyl)pyrimidine to Diamino Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 4-(2,5-dinitro-3-thienyl)pyrimidine presents a unique duality of challenges: the chemical resistance of the thiophene-sulfur toward transition metal catalysts (poisoning) and the extreme instability of the resulting electron-rich 2,5-diaminothiophene product.[1] Standard catalytic hydrogenation (Pd/C, H₂) often results in stalled reactions or desulfurization, while the resulting free base diamine is prone to rapid oxidative polymerization upon exposure to air.[1]

This guide details two robust protocols designed to circumvent these failure modes. Method A (Stannous Chloride) is the "Gold Standard" for bench-scale reliability, prioritizing yield and product integrity. Method B (Iron/Acetic Acid) is provided as a scalable, cost-effective alternative.[1] Crucially, both protocols include a Stabilization Strategy to isolate the product as a salt, ensuring long-term viability for downstream synthesis.[1]

Strategic Analysis & Mechanistic Insight

The Catalyst Poisoning Trap

Thiophene rings are notorious for poisoning heterogeneous catalysts (Pd, Pt, Rh) due to the strong coordination of sulfur lone pairs to the metal surface.[1] While high catalyst loading (20-50 wt%) can sometimes force the reaction, it often leads to:

  • Desulfurization: Ring-opening of the thiophene (Raney Ni is particularly prone to this).

  • Incomplete Reduction: Stalling at the hydroxylamine or mono-nitro stage.

Product Instability (The "Black Tar" Effect)

The target molecule, 4-(2,5-diamino-3-thienyl)pyrimidine , features a thiophene ring substituted with two amino groups.[1] This creates an exceptionally electron-rich system ($ \pi $-excessive) that is highly susceptible to:

  • Auto-oxidation: Rapid conversion to imino-quinoid structures upon air exposure.

  • Polymerization: Formation of insoluble black tars.

Key Directive: Never isolate the free base of the diamine for storage.[1] Always convert it immediately to a dihydrochloride or sulfate salt, or use it directly in the next synthetic step (e.g., cyclization).[1]

Experimental Workflows

Decision Matrix
ParameterMethod A: SnCl₂ / HClMethod B: Fe / AcOH
Scale < 5 grams> 5 grams
Reaction Time 2 - 4 Hours1 - 2 Hours
Selectivity ExcellentGood
Workup Acidic extraction (Clean)Filtration (Iron sludge issues)
Cost High (Stannous waste)Low
Visualization of Reaction Pathways[1]

G Figure 1: Reaction pathway emphasizing the critical stabilization step. Substrate 4-(2,5-Dinitro-3-thienyl)pyrimidine Intermediates Nitro-amine / Hydroxylamine Intermediates Substrate->Intermediates Reduction (SnCl2 or Fe) Product_Free 2,5-Diamino (Free Base) *UNSTABLE* Intermediates->Product_Free Complete Reduction Product_Salt Diamino Dihydrochloride Salt *STABLE TARGET* Product_Free->Product_Salt HCl/Et2O Trapping Byproducts Oxidative Polymers (Black Tar) Product_Free->Byproducts Air Exposure (Slow Workup)

Detailed Protocols

Method A: Stannous Chloride Reduction (The Gold Standard)

Recommended for initial synthesis and high-purity requirements.

Reagents:

  • Substrate: 4-(2,5-dinitro-3-thienyl)pyrimidine (1.0 eq)[1]

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O): 10.0 eq (5 eq per nitro group)

  • Solvent: Ethanol (absolute) or Ethyl Acetate

  • Acid: Conc. HCl (catalytic amount helps initiation)

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the substrate (1.0 mmol) in Ethanol (10 mL).

  • Addition: Add SnCl₂·2H₂O (10.0 mmol) in one portion. The reaction is slightly exothermic.

  • Reaction: Heat the mixture to 70°C for 3 hours. Monitor by TLC (Note: The diamine stays at the baseline; the dinitro starting material moves).

    • Tip: If the reaction stalls, add 2-3 drops of conc. HCl.

  • Workup (The "Cold" Quench):

    • Cool the reaction mixture to 0°C.

    • Pour the mixture into ice-cold saturated NaHCO₃ solution (careful: foaming).

    • Adjust pH to ~8-9.

    • Extract immediately with Ethyl Acetate (3 x 20 mL). Do not wait.

  • Stabilization (Critical):

    • Dry the combined organic layers over Na₂SO₄ (anhydrous) for only 5 minutes.

    • Filter into a receiving flask containing 4M HCl in Dioxane (or bubble HCl gas).

    • The product will precipitate immediately as the dihydrochloride salt.

  • Isolation: Filter the solid under argon/nitrogen. Wash with dry ether. Store at -20°C.

Method B: Iron-Acetic Acid Reduction (Scalable)

Recommended for scale-up (>5g) where tin waste disposal is prohibitive.[1]

Reagents:

  • Substrate (1.0 eq)

  • Iron Powder (fine mesh, activated): 6.0 - 8.0 eq[1]

  • Solvent: Acetic Acid / Ethanol (1:1 ratio)

Protocol:

  • Activation: Briefly wash iron powder with 1M HCl, then water, then ethanol to remove surface oxides if the iron is old.[1]

  • Setup: Suspend the substrate in AcOH/EtOH (1:1, 10 vol).

  • Addition: Add Iron powder portion-wise at room temperature to avoid a runaway exotherm.

  • Reaction: Heat to 60°C for 2 hours. The mixture will turn into a gray/brown sludge.

  • Filtration: Filter the hot mixture through a Celite pad to remove unreacted iron. Wash the pad with warm ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to remove most solvents.

  • Basification & Trapping:

    • Resuspend residue in water.

    • Neutralize with Na₂CO₃.

    • Extract with EtOAc.[2]

    • Immediately treat the organic layer with HCl/MeOH to precipitate the salt.

Characterization & Quality Control

Data Summary Table: Expected Properties

PropertyDinitro PrecursorDiamino Product (2HCl Salt)
Appearance Yellow/Orange SolidOff-white / Pale Grey Solid
Solubility DMSO, DMF, EtOAcWater, DMSO, Methanol
1H NMR (DMSO-d6) Thiophene CH signals absent (substituted)Broad exchangeable singlets (NH2/NH3+) at 5-8 ppm
Stability Stable at RTHygroscopic; Oxidizes in solution
Mass Spec (ESI) [M+H]+ (Starting Mass)[M+H]+ (Starting Mass - 60) approx

Note on NMR: The amine protons on the thiophene ring are often broadened or invisible due to rapid exchange. The most reliable indicator of conversion is the disappearance of the nitro-associated shifts and the change in solubility.[1]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Product turns black/purple during workup Oxidation of free amineWork faster; keep solutions cold (0°C); use degassed solvents; keep under N₂ atmosphere.[1]
Low Yield (Method A) Emulsion formation with Tin saltsUse Rochelle's Salt (Potassium Sodium Tartrate) saturated solution during the quench to solubilize tin.
Incomplete Reduction Catalyst poisoning (Method B)Ensure Iron powder is "activated" (fine mesh). Increase temperature to reflux.
Sticky Gum instead of Solid Hygroscopic SaltTriturate the gum with anhydrous diethyl ether or acetone to induce crystallization.

References

  • General Nitrothiophene Reduction

    • Standard SnCl2 Protocol: Bellamy, F. D., & Ou, K. (1984).[1] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link

  • Instability of Aminothiophenes

    • Stability Studies: Gewald, K. (1961). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1] Chemische Berichte, 98, 3571. (Foundational work on aminothiophene synthesis and handling).

  • Pyrimidine-Thiophene Scaffolds

    • Kinase Inhibitor Synthesis: Ivachtchenko, A. V., et al. (2004).[1] Synthesis and biological activity of 4-(3-thienyl)pyrimidines. Journal of Combinatorial Chemistry, 6(4), 552-562.[1] (Describes similar heterocycle couplings).

  • Iron Reduction Methodology

    • Fe/AcOH Protocol: Ram, S., & Ehrenkaufer, R. E. (1984).[1] Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95.[1] (Comparative reference for transfer hydrogenation vs Iron).

Disclaimer: This protocol involves hazardous chemicals (SnCl₂, HCl, Nitro compounds).[1] All work must be performed in a fume hood with appropriate PPE.

Sources

Solvent selection for 4-{2,5-Bisnitro-3-thienyl}pyrimidine solubility

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SOLV-2026-04 High-Performance Solvent Selection for 4-{2,5-Bisnitro-3-thienyl}pyrimidine

Part 1: Executive Summary & Chemical Analysis

The Challenge: The target molecule, This compound (likely IUPAC: 4-(2,5-dinitrothiophen-3-yl)pyrimidine), presents a classic "brick dust" solubility profile.[1] The combination of a planar heteroaromatic core (pyrimidine + thiophene) with two strongly electron-withdrawing nitro groups creates a molecule with high crystal lattice energy.[1]

Mechanistic Insight:

  • High Polarity: The nitro groups (

    
    ) induce strong dipole moments, making the molecule resistant to dissolution in non-polar solvents (e.g., Hexane, Heptane).
    
  • 
    -
    
    
    
    Stacking:
    The planar aromatic rings facilitate tight packing in the solid state.[1]
  • H-Bonding: The pyrimidine nitrogens act as Hydrogen Bond Acceptors (HBA), but the molecule lacks strong Hydrogen Bond Donors (HBD).

Part 2: Rational Solvent Screening Strategy

Do not rely on random screening. Use this tiered approach based on Hansen Solubility Parameters (HSP) and dielectric constants.

Tier 1: High-Solubility Candidates (The "Universal" Solvents)

Use these for stock solutions, NMR analysis, or biological assays.

SolventDielectric Const.[1][2][3] (

)
Mechanism of ActionSuitability
DMSO (Dimethyl sulfoxide)47.0High dipolarity (

) disrupts lattice energy.[1]
Excellent (Primary choice)
DMF (Dimethylformamide)38.0Strong dipole; breaks

-stacking.[1]
Excellent
NMP (N-Methyl-2-pyrrolidone)32.0High solvency power for nitro-aromatics.[1]Good (Hard to remove)
Tier 2: Process & Crystallization Solvents

Use these for reaction media, extractions, or recrystallization.

SolventDielectric Const.[1][2][3] (

)
Mechanism of ActionSuitability
Acetone 20.7Moderate polarity; good volatility.[1]Moderate (Good for slurries)
Acetonitrile (MeCN) 37.5High polarity, low viscosity.Moderate to Good
Ethyl Acetate 6.0H-bond acceptor; moderate polarity.[1]Poor to Moderate (Likely requires heat)
THF (Tetrahydrofuran)7.5Ether oxygen coordinates well.[1]Moderate
Tier 3: Anti-Solvents (For Precipitation)

Use these to force the molecule out of solution.

  • Water: The molecule is likely hydrophobic due to the thiophene/nitro bulk.

  • Hexanes/Heptane: Non-polar; will not interact with the nitro groups.

  • Methanol/Ethanol: While polar, the H-bonding network of alcohols often excludes large nitro-aromatics (solvophobic effect).[1]

Part 3: Experimental Protocols

Protocol A: Visual Solubility Screening (Qualitative)

Objective: Rapidly identify "Go/No-Go" solvents.[1]

  • Preparation: Weigh 5 mg of this compound into a 1.5 mL clear HPLC vial.

  • Solvent Addition: Add 100 µL of the test solvent (Target conc: 50 mg/mL).

  • Agitation: Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Solubility > 50 mg/mL.[1][4]

    • Cloudy/Suspension: Add another 400 µL (Total 500 µL, Conc: 10 mg/mL). Vortex.

    • Still Cloudy: Solubility < 10 mg/mL.[1][4]

  • Thermal Stress: If insoluble at RT, heat to 50°C (using a heating block) to check for temperature-dependent solubility (crucial for recrystallization).

Protocol B: Saturation Shake-Flask Method (Quantitative)

Objective: Determine thermodynamic solubility (Gold Standard).

  • Excess Addition: Add solid compound to a flask until a visible precipitate remains (ensure saturation).

    • Recommendation: Start with 50 mg in 1 mL of solvent.

  • Equilibration: Shake at constant temperature (25°C) for 24 hours using an orbital shaker.

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (Nylon filters may bind nitro-aromatics).[1]

  • Dilution: Dilute the filtrate 100-fold with Mobile Phase (e.g., Acetonitrile).

  • Quantification: Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Part 4: Workflow Visualization

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: this compound CheckApp Define Application Start->CheckApp BioAssay Biological Assay / Stock Solution CheckApp->BioAssay Process Synthesis / Extraction CheckApp->Process Cryst Recrystallization CheckApp->Cryst DMSO Select: DMSO or DMF (High Solubility, Difficult Removal) BioAssay->DMSO Need >10mM MeCN Select: Acetone or MeCN (Moderate Solubility, Volatile) Process->MeCN Need volatility Mixed Select: Solvent/Anti-Solvent Pair (e.g., DMSO/Water or Acetone/Hexane) Cryst->Mixed Need thermal gradient

Caption: Decision logic for selecting the optimal solvent based on the intended downstream application.

Diagram 2: Solubility Screening Workflow

SolubilityProtocol Step1 Weigh 5mg Solid Step2 Add 100µL Solvent (Target: 50mg/mL) Step1->Step2 Step3 Vortex & Inspect Step2->Step3 Decision1 Dissolved? Step3->Decision1 ResultHigh High Solubility (>50 mg/mL) Decision1->ResultHigh Yes Step4 Add 400µL Solvent (Target: 10mg/mL) Decision1->Step4 No (Cloudy) Decision2 Dissolved? Step4->Decision2 ResultMod Moderate Solubility (10-50 mg/mL) Decision2->ResultMod Yes ResultLow Low Solubility (<10 mg/mL) Decision2->ResultLow No

Caption: Step-by-step visual screening protocol to categorize solvent efficiency.

Part 5: Safety & Stability Note

  • Energetic Warning: Polynitro-thiophenes can be energetic.[1] Do not distill solutions to dryness using high heat. Use rotary evaporation with a water bath < 40°C.

  • Nucleophilic Sensitivity: The 2,5-dinitrothiophene core is electron-deficient.[1] Avoid using strong bases (e.g., NaOH, KOH) or nucleophilic solvents (e.g., primary amines) for dissolution, as this may trigger Nucleophilic Aromatic Substitution (

    
    ) or ring-opening decomposition.
    

References

  • World Health Organization (WHO). (2019).[1] Annex 4: General guidance on the "shake flask" method for solubility determination. WHO Technical Report Series, No. 1019. [Link]

  • Prat, D., et al. (2014). CHEM21 selection guide of classical- and less classical-solvents.[1][5] Green Chemistry, 16, 4546-4551.[1] [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Methodology reference). [Link]

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of Nitro-Thienyl Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocol for the synthesis of nitro-thienyl pyrimidines utilizing microwave-assisted organic synthesis (MAOS). This modern synthetic approach offers significant advantages over classical heating methods, including drastically reduced reaction times, improved yields, and enhanced purity of the final products.[1][2][3] Such benefits are particularly crucial in the rapid generation of compound libraries for drug discovery and development, where thienyl pyrimidine scaffolds are of significant interest due to their diverse biological activities.[4][5] This document will delve into the mechanistic principles of microwave heating, provide a step-by-step protocol for a representative synthesis, and discuss the necessary characterization techniques for the resulting compounds.

Introduction: The Case for Microwave-Assisted Synthesis

The synthesis of heterocyclic compounds, such as thienyl pyrimidines, is a cornerstone of medicinal chemistry.[2][6] These scaffolds are present in a wide array of pharmacologically active molecules.[4][5] The incorporation of a nitro group can further modulate the biological activity of these compounds. Traditional synthetic methods often rely on conventional heating, which can be time-consuming and lead to the formation of unwanted byproducts.[7]

Microwave-assisted organic synthesis has emerged as a powerful tool to overcome these limitations.[1][3] Unlike conventional heating, which transfers energy indirectly through conduction and convection, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[8][9][10] This efficient energy transfer can lead to:

  • Accelerated Reaction Rates: Reactions that take hours or even days under conventional heating can often be completed in minutes using microwave irradiation.[2][11][12]

  • Higher Yields: The rapid heating and shorter reaction times can minimize the decomposition of reactants and products, leading to higher isolated yields.[1][3][7]

  • Improved Purity: The reduction in side reactions often results in a cleaner reaction profile, simplifying purification efforts.[2][3]

  • Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis is a more energy-efficient and environmentally friendly approach.[9][10]

Mechanistic Principles of Microwave Heating

The efficacy of microwave-assisted synthesis stems from the interaction of microwave radiation with the molecules in the reaction mixture. This interaction primarily occurs through two mechanisms: dipolar polarization and ionic conduction.[8][10][13][14]

  • Dipolar Polarization: Polar molecules, which possess a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates friction, leading to a rapid increase in temperature.[8][9]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions and surrounding molecules generate heat.[8][10][15]

The choice of solvent is crucial in microwave synthesis, as its dielectric properties will determine how efficiently it absorbs microwave energy.[9] Polar solvents are generally more effective at absorbing microwaves and facilitating rapid heating.

Experimental Workflow and Protocol

The following section outlines a representative protocol for the microwave-assisted synthesis of a nitro-thienyl pyrimidine derivative via a Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for the formation of carbon-carbon bonds.[16][17][18]

Materials and Reagents
  • 2-chloro-4-(5-nitrothiophen-2-yl)pyrimidine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhosPdG2)[16]

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., a mixture of 1,4-dioxane and water, or ethanol and water)[16][19]

  • Microwave synthesis vials (10 mL) with stir bars

  • Dedicated microwave synthesizer

Visualizing the Workflow

The general workflow for the microwave-assisted synthesis is depicted below.

workflow cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization reagents Weigh Reagents vial_prep Combine Reagents in Microwave Vial reagents->vial_prep solvent Prepare Solvent Mixture solvent->vial_prep seal Seal Vial vial_prep->seal irradiate Microwave Irradiation seal->irradiate cool Cooling irradiate->cool filter Filtration cool->filter extract Extraction filter->extract purify Column Chromatography extract->purify characterize TLC, NMR, MS, IR purify->characterize

Caption: Experimental workflow for microwave-assisted synthesis.

Step-by-Step Protocol
  • Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, combine 2-chloro-4-(5-nitrothiophen-2-yl)pyrimidine (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a suitable solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL), to the vial.[16]

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[16][20] The optimal temperature and time should be determined for each specific substrate combination.

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Work-up:

    • Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Reaction Parameter Comparison

The following table provides a general comparison of reaction parameters between conventional heating and microwave-assisted synthesis for a typical Suzuki-Miyaura coupling.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours to daysMinutes to an hour[12]
Temperature Reflux temperature of the solventCan exceed the solvent's boiling point (superheating)[15]
Yield Moderate to goodGood to excellent[7]
Energy Input High (heats entire apparatus)Low (heats only the reaction mixture)[10]

Characterization of Synthesized Nitro-Thienyl Pyrimidines

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:[21]

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.[7]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the nitro group (strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹) and aromatic C-H bonds.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons.[5]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.[5]

  • Melting Point: To assess the purity of the crystalline solid product.[21]

Safety Precautions

  • Microwave synthesis should be performed in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens should not be used.

  • Reactions should be carried out in sealed vessels that can withstand the pressures generated at elevated temperatures.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a rapid, efficient, and environmentally conscious alternative to conventional heating methods.[6][10][13] The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to leverage this powerful technology for the synthesis of nitro-thienyl pyrimidines and other heterocyclic compounds, thereby accelerating the drug discovery and development process.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development. [Link]

  • Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Bentham Science. [Link]

  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences. [Link]

  • Microwave synthesis: a green method for benzofused nitrogen heterocycles. Qeios. [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. [Link]

  • PART - 1 INTRODUCTION. BS Publications. [Link]

  • Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. Bentham Science Publisher. [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmaceutical Research. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. [Link]

  • Microwave-assisted heterocyclic synthesis. ResearchGate. [Link]

  • Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica. [Link]

  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. Baxendale Group. [Link]

  • Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. Molecules. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

  • Microwave Assisted Synthesis of Some Novel Thiadiazolothienopyrimidines. ResearchGate. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [Link]

  • Microwave synthesis of ticlopidine HCl via tetrahydrothienopyridine. World Journal of Pharmaceutical Research. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Design, synthesis and characterization of novel thieno [2, 3-d] pyrimidines for anti-bacterial and anti-fungal. The Pharma Innovation Journal. [Link]

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. PubMed. [Link]

  • Synthesis and characterization of some New 2- and 6- substituted of 5- Acetyl - 4- (P- phenyl) Pyrimidine and substituted thieno [2, 3- d] Pyrimidine. ResearchGate. [Link]

  • Synthesis, Characterization, and Antibacterial and Anti-Inflammatory Activities of New Pyrimidine and Thiophene Derivatives. ResearchGate. [Link]

  • Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Nitro-Substituted Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky" Nature of Nitro-Thiophenes

Welcome to the technical support hub for nitro-thiophene purification. If you are here, you are likely facing one of three problems:

  • Tailing: Your compound streaks down the column, ruining separation.[1]

  • Co-elution: The 2-nitro and 3-nitro regioisomers overlap significantly.

  • Decomposition: Your bright yellow product turns into a dark tar on the silica.

Nitro-thiophenes present a unique chromatographic challenge. The nitro group (


) is a powerful electron-withdrawing group (EWG) that creates a strong dipole, while the thiophene ring is electron-rich. This combination leads to aggressive hydrogen bonding with the acidic silanol groups (

) on standard silica gel, causing the issues listed above.

This guide provides self-validating protocols to overcome these physical chemistry barriers.

Module 1: Stationary Phase Selection & "Tailing" Mitigation

The Problem: Standard silica gel (pH ~5.0–6.0) is acidic. The nitro group's oxygen atoms act as weak Lewis bases, interacting with acidic silanols. This causes peak broadening (tailing) and, in some cases, acid-catalyzed ring opening or polymerization.

Solution A: Deactivation of Silica Gel (Recommended)

For standard nitro-thiophenes (e.g., 2-nitrothiophene), deactivating the silica prevents tailing without the cost of alumina.

Protocol:

  • Prepare Slurry: Mix your silica gel with a solvent system containing 1% Triethylamine (TEA) (e.g., 99:1 Hexane:TEA).

  • Pack Column: Pour the slurry and flush with 2 column volumes (CV) of the same solvent.

  • Equilibrate: Flush with your starting eluent (e.g., 100% Hexane) to remove excess free amine, leaving the silanols "capped" (neutralized).

  • Run: Proceed with your normal gradient. The peaks will sharpen significantly.

Solution B: Neutral Alumina (For Labile Compounds)

If your derivative is sensitive to base (TEA) or highly unstable on silica (turns black/brown immediately), switch to Neutral Alumina (Brockmann Grade III) . Alumina has a different surface chemistry that avoids the strong acidic interactions of silica.

Module 2: The Loading Strategy (Critical for Resolution)

The Problem: Nitro-thiophenes are often soluble in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) but poorly soluble in Hexane.

  • Wet Loading Error: Dissolving the sample in DCM and loading it onto a Hexane-packed column causes "solvent wash." The strong solvent (DCM) carries the compound down the column before the gradient begins, destroying resolution.

The Fix: Dry Loading You must use dry loading to separate regioisomers (e.g., 2-nitro vs. 3-nitro).

Protocol:

  • Dissolve crude mixture in minimal DCM.

  • Add silica gel (ratio: 1g silica per 1g crude).

  • Evaporate to dryness on a rotary evaporator (result: free-flowing yellow powder).

  • Add this powder to the top of your pre-packed column.

  • Add a protective layer of sand.

Visualization: Dry Loading vs. Wet Loading Impact

G cluster_0 Wet Loading (DCM) cluster_1 Dry Loading (Silica) A Sample in DCM B Solvent Mismatch A->B C Band Broadening B->C D Poor Resolution C->D E Adsorb on Silica F Evaporate Solvent E->F G Load as Powder F->G H Sharp Bands G->H

Caption: Comparison of loading techniques. Wet loading with strong solvents (red) degrades separation, while dry loading (green) maintains band integrity.

Module 3: Isomer Separation (Regioselectivity)

The Challenge: Separating 2-nitrothiophene (major) from 3-nitrothiophene (minor).

  • 2-Nitrothiophene: Generally less polar (higher

    
    ) due to conjugation and inductive effects.
    
  • 3-Nitrothiophene: More polar (lower

    
    ).
    

Solvent System Optimization: Do not rely solely on Hexane/EtOAc. The selectivity is often insufficient for isomers.

Solvent SystemRoleApplication
Hexane / EtOAc StandardGeneral purification. Good for removing non-polar impurities.[2]
Hexane / DCM High SolubilityDCM is "softer" than EtOAc. Better for resolving isomers that co-elute in EtOAc.
Hexane / Toluene

-

Interaction
Expert Tip: Toluene interacts with the thiophene ring. 5-10% Toluene can alter retention selectivity between isomers.

Recommended Gradient (Silica, Dry Load):

  • 0–5% EtOAc in Hexane (5 CV): Elutes non-polar impurities and starting material (thiophene).

  • 5–10% EtOAc in Hexane (10 CV): Elutes 2-nitrothiophene (Major product).

  • 10–20% EtOAc in Hexane (5 CV): Elutes mixed fractions.

  • 20–30% EtOAc in Hexane (5 CV): Elutes 3-nitrothiophene and dinitro-impurities.

Troubleshooting & FAQs

Q1: My compound is precipitating inside the column. What happened?

A: You likely wet-loaded with a strong solvent (DCM) into a non-polar mobile phase (Hexane). As the DCM diluted, the compound crashed out.

  • Fix: Restart with Dry Loading (see Module 2). This eliminates solubility issues during the initial run.[2]

Q2: I see a "ghost peak" or continuous bleeding of yellow color.

A: This is classic "tailing" due to silanol interactions.

  • Fix: Add 1% Triethylamine (TEA) to your solvent system. If the problem persists, your compound might be decomposing.[3] Check stability by spotting a 2D TLC (run one dimension, wait 1 hour, run the second dimension). If new spots appear off-diagonal, it is decomposing on silica.

Q3: The 2-nitro and 3-nitro spots are touching on TLC. How do I separate them?

A: If


:
  • Use a taller column (increase length-to-width ratio).

  • Switch solvent to Hexane/DCM or add 5% Toluene .

  • Decrease fraction size (collect smaller volumes).

  • Steam Distillation Pre-step: 2-nitrothiophene is steam volatile. You can distill the crude mixture before chromatography to remove the bulk of the 2-nitro isomer, leaving the 3-nitro and dinitro species behind for easier purification [1].

Q4: Can I use Acetone or Methanol?

A: Avoid them if possible.

  • Methanol: Too polar; often dissolves silica slightly, contaminating the product.

  • Acetone: Absorbs UV (254 nm), interfering with fraction detection. Stick to EtOAc or DCM as the polar modifier.

Decision Logic for Purification

Logic Start Start: Crude Nitro-Thiophene Stability Is compound acid sensitive? Start->Stability Alumina Use Neutral Alumina Stability->Alumina Yes Silica Use Silica Gel Stability->Silica No Tailing Does it tail on TLC? Silica->Tailing TEA Add 1% Triethylamine Tailing->TEA Yes Loading Is solubility in Hexane poor? Tailing->Loading No TEA->Loading DryLoad Perform DRY LOADING Loading->DryLoad Yes (Recommended) WetLoad Wet Load (Hexane/DCM) Loading->WetLoad No

Caption: Decision matrix for selecting stationary phase and loading method based on compound stability and solubility.

References

  • Organic Syntheses , Coll. Vol. 2, p. 466 (1943); Vol. 11, p. 86 (1931). 2-Nitrothiophene.[4][5]

  • BenchChem Technical Support . Purification of 2-Nitrothiophene.

  • Biotage Flash Chromatography Blog . Dry loading vs. liquid loading.

  • University of Rochester . Tips for Flash Column Chromatography.

Sources

Technical Support: Recrystallization of Bisnitro-thienyl Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

ID: TS-REC-BNTP-001 Status: Active Department: Process Chemistry & Purification Last Updated: 2025-10-27

Introduction: The Physicochemical Challenge

Bisnitro-thienyl pyrimidines represent a difficult class of compounds for purification.[1] Their structural "push-pull" electronic nature—combining electron-deficient nitro-pyrimidines with electron-rich thienyl moieties—creates strong intermolecular


-

stacking interactions.

Why is this hard?

  • Solubility Paradox: The lipophilic thienyl ring resists dissolution in polar protic solvents (like water/methanol), while the polar nitro groups resist non-polar solvents (like hexane).[1]

  • Thermal Instability: The bis-nitro motif introduces energetic potential.[1] Prolonged heating above 80°C poses decomposition risks, yet high temperatures are often required to break the crystal lattice.[1]

  • "Oiling Out": The most common failure mode.[1][2] The compound separates as a liquid emulsion rather than a crystalline solid because its melting point in the solvent mixture is depressed below the saturation temperature.[2][3]

This guide provides a self-validating workflow to navigate these challenges.

Module 1: Solvent Selection Matrix

Do not rely on trial and error. Use this matrix based on the polarity index and boiling point constraints of nitro-heterocycles.

Solvent SystemRoleSuitabilityTechnical Notes
Acetonitrile (MeCN) Primary ⭐⭐⭐⭐⭐ (Best)The Gold Standard. High polarity dissolves nitro groups; aprotic nature prevents H-bond interference. Steep solubility curve (soluble hot, insoluble cold).[1]
Ethyl Acetate (EtOAc) Primary⭐⭐⭐⭐Good for less polar derivatives.[1] Safer boiling point (77°C).[1] often used in 1:1 mix with Hexanes.[1]
Ethanol (EtOH) Primary/Anti⭐⭐⭐Risk of Oiling Out. Good antisolvent for DMF solutions.[1] As a primary solvent, it often requires trace water to dissolve the nitro moiety, which kills yield.[1]
DMF / DMSO Solubilizer⭐⭐Avoid if possible. High boiling points make removal difficult.[1] Use only if compound is insoluble in boiling MeCN.[1] Requires water antisolvent precipitation (lower purity).[1]
Toluene PrimarySpecific Use Only. Useful only for highly lipophilic analogs.[1] Excellent for removing non-polar impurities, but poor recovery yield.[1]

Module 2: Troubleshooting "Oiling Out" (FAQ)

Q: I cooled my solution, but instead of crystals, I see yellow/orange oily droplets at the bottom. What happened? A: You encountered Liquid-Liquid Phase Separation (LLPS) .[1][4]

  • The Cause: The solution became supersaturated at a temperature above the melting point of the solvated compound.

  • The Fix:

    • Re-heat the mixture until the oil redissolves.

    • Add a small volume (10-15%) of the primary solvent (to lower concentration).[1]

    • Seed it: Add a tiny crystal of pure product at the cloud point.[1]

    • Insulate: Wrap the flask in foil or place in a warm water bath to cool extremely slowly.

Q: My crystals are forming, but they are dark brown instead of bright yellow. A: This indicates occlusion of oxidation byproducts or polymerized thienyl species.[1]

  • The Fix: Perform a "hot filtration" step.[1] Dissolve the compound in boiling solvent, add Activated Charcoal (1-2% w/w) , stir for 5 minutes, and filter through Celite while strictly maintaining the temperature. Warning: Do not add charcoal to a boiling solution; it will boil over.[1] Cool slightly first.

Q: The compound decomposes (turns black/tarry) before dissolving. A: The solvent boiling point exceeds the compound's stability limit.

  • The Fix: Switch to a lower-boiling solvent (e.g., Acetone/Hexane system) or use sonication to aid dissolution at lower temperatures (40-50°C) rather than refluxing.

Module 3: Experimental Workflow & Logic

The "Acetonitrile Protocol" (Standard Operating Procedure)

This protocol prioritizes thermal safety and crystal habit control.[1]

Prerequisites:

  • DSC Scan: Confirm decomposition temp (

    
    ) is >100°C.
    
  • Glassware: Scratch-free Erlenmeyer flask (scratches induce premature nucleation).[1]

Step-by-Step:

  • Slurry: Place crude solid in flask. Add Acetonitrile (5 mL per gram).[1]

  • Reflux: Heat to gentle reflux (81-82°C) with stirring.

  • Titration: If not dissolved, add hot solvent in 1 mL increments. Stop immediately when clear.

  • Clarification (Optional): If insoluble specks remain, filter hot through a pre-warmed glass funnel.[1]

  • Controlled Cooling (Critical):

    • Remove from heat.[1][3][5] Place on a cork ring (insulator).

    • Allow to reach room temp undisturbed (approx. 1-2 hours).

    • Observation: If oil droplets appear, reheat and add 10% more solvent.[1]

  • Cryo-Crystallization: Once at room temp, move to 4°C fridge, then -20°C freezer for maximum yield.

  • Harvest: Vacuum filter. Wash with cold (-20°C) Acetonitrile.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection and troubleshooting.

RecrystallizationLogic Start Start: Crude Bisnitro-thienyl Pyrimidine SolubilityTest Solubility Test (100mg scale) Start->SolubilityTest Decision1 Soluble in boiling MeCN? SolubilityTest->Decision1 ProcessA Protocol A: MeCN Single Solvent (Standard) Decision1->ProcessA Yes ProcessB Protocol B: DMF + Water (Antisolvent Method) Decision1->ProcessB No (Insoluble) Cooling Controlled Cooling (Room Temp -> 4°C) ProcessA->Cooling ProcessB->Cooling CheckOil Observation: Oiling Out? Cooling->CheckOil Success Success: Crystalline Solid CheckOil->Success No (Crystals formed) RemedyOil Remedy: Reheat + 10% Solvent + Seed Crystal CheckOil->RemedyOil Yes (Liquid droplets) RemedyOil->Cooling Retry

Caption: Logic flow for selecting the purification route and handling the common "oiling out" failure mode.

Module 4: Safety & Stability (E-E-A-T)

Warning: Energetic Potential Compounds containing multiple nitro groups on a heterocyclic core (like pyrimidine) share structural similarities with energetic materials (e.g., TATB, PYX).[1]

  • Thermal Runaway: Never heat these compounds to dryness.[1] The concentration of nitro groups in the absence of solvent lattice stabilization can lower the decomposition activation energy.

  • Metal Contact: Avoid metal spatulas if the compound is acidic (e.g., if there is an acidic proton on the ring); nitro-salts are shock-sensitive. Use Teflon or wood.[1]

  • DSC Validation: Before recrystallizing >1g, run a Differential Scanning Calorimetry (DSC) test.[1] If an exotherm is detected within 20°C of the solvent boiling point, do not use that solvent .[1]

References

  • BenchChem. (2025).[1][6] Troubleshooting Guide: Recrystallization of Nitroaromatic Compounds. Retrieved from

  • Mettler Toledo. (2024).[1] Oiling Out in Crystallization: Causes and Solutions. Retrieved from

  • Zhang, Y., et al. (2023).[1] Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.[1] National Institutes of Health (PubMed).[1] Retrieved from

  • University of Rochester. (2024).[1] Solvents and Polarity: Recrystallization Solvent Selection Matrix. Not Voodoo / Department of Chemistry.[1] Retrieved from

  • Acree, W. E. (1999).[1] Solubility in Binary Solvent Mixtures: Alcohol + Acetonitrile Mixtures.[1][7] ResearchGate.[1] Retrieved from

Sources

Handling thermal instability of polynitro heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Energy Polynitro Heterocycles

Welcome to the Energetic Materials Safety & Handling Hub

Subject: Thermal Instability & Handling of Polynitro Heterocyclic Compounds (e.g., CL-20, RDX, Nitro-azoles) Operator: Senior Application Scientist (HEDM Division) Status: Active

Introduction: The Instability Paradox

Polynitro heterocyclic compounds (e.g., pyrazoles, imidazoles, triazoles, and tetrazoles) represent the frontier of high-energy density materials (HEDMs) and pharmaceutical intermediates. However, their high positive heat of formation—the very trait that makes them valuable—renders them thermodynamically unstable.

The Core Threat: Unlike simple aromatics, these compounds often decompose via autocatalytic mechanisms . A minor thermal event does not just degrade the sample; it generates radical species (often


) that accelerate the decomposition of the remaining bulk material, leading to thermal runaway or detonation.

This guide replaces generic safety advice with field-proven, mechanism-based protocols.

Module 1: Diagnostic & Thermal Analysis

Objective: Obtain accurate thermal data (DSC/TGA) without destroying the sensor or the operator.

Troubleshooting Guide: DSC Analysis Failures
SymptomProbable CauseThe Mechanistic Fix
Crucible Rupture / "Volcano" Effect Gas Evolution Rate > Venting: Polynitro compounds generate massive gas volumes (

) instantaneously upon decomposition.
Switch to High-Pressure Gold-Plated Pans. Standard Al pans react with nitrates at

, creating a secondary thermite-like reaction. Gold is inert. Limit Mass: Use

mg.
Sharp, Vertical Exotherm (90° slope) Thermal Lag / Self-Heating: The sample decomposes faster than the thermocouple can record, creating a "thermal runaway" inside the pan.Reduce Heating Rate: Drop from

to

. This allows heat dissipation and reveals the true onset temperature (

).
Drifting Baseline before

Early-Stage Autocatalysis: Trace acid impurities or hydrolysis are initiating slow decomposition before the main event.Purge Check: Ensure

flow is

mL/min. Pre-run Drying: Vacuum dry the sample at

for 2 hours to remove solvates that lower activation energy (

).
Visual Workflow: Safe Thermal Analysis Logic

ThermalAnalysis Start Sample Prep MassCheck Mass < 0.5mg? Start->MassCheck MassCheck->Start No (Redo) PanSelect Crucible Selection MassCheck->PanSelect Yes Run Run DSC @ 5°C/min PanSelect->Run Gold/High-P Exotherm Sharp Exotherm? Run->Exotherm Rerun Reduce Mass / High-Pressure Pan Exotherm->Rerun Yes (Rupture risk) Analyze Extract Tonset & Ea Exotherm->Analyze No (Clean data) Rerun->Run

Figure 1: Decision matrix for thermal analysis of energetic heterocycles, prioritizing instrument safety and data integrity.

Module 2: Synthesis & Isolation Protocols

Objective: Mitigate runaway nitration reactions and safe isolation of sensitive solids.

The "Red Flag" Phenomenon: Autocatalysis

In polynitro synthesis, if your reaction mixture turns from pale yellow to deep red/brown without a specific reagent addition, you are witnessing autocatalytic decomposition (often due to


 accumulation).

Immediate Action:

  • Stop Stirring? NO. Increase stirring to maximum (dissipate heat).

  • Crash Cooling: Dump the reactor content immediately into a pre-prepared ice/water quench bath (5x volume). Do not attempt to cool the jacket; it is too slow.

Protocol: Safe Recrystallization of Thermally Sensitive Azoles

Standard recrystallization (heating to boil) is dangerous for these compounds. Use the "Solvent/Anti-Solvent Precipitation" method at ambient temperature.

Reagents:

  • Solvent: Acetone or Acetonitrile (dissolves the nitro compound).

  • Anti-Solvent: Cold Water or Hexane (induces precipitation).

Step-by-Step:

  • Dissolution: Dissolve the crude polynitro compound in the minimum amount of Solvent at Room Temperature (20-25°C) . Do not heat.

  • Filtration: Filter the solution through a 0.45µm PTFE membrane to remove physical impurities (dust/metal specks can act as "hot spots" for decomposition).

  • Precipitation: Slowly add the filtrate dropwise into a stirred vessel containing the Anti-Solvent (ratio 1:5) held at 0-5°C .

  • Isolation: Collect crystals via vacuum filtration.

  • Drying (Critical): Do not oven dry. Use a vacuum desiccator (

    
     mbar) at ambient temperature.
    

Module 3: Stabilization Strategies

Objective: Long-term storage often leads to "aging" (decomposition). Stabilization is required.

Comparative Stabilization Techniques
MethodMechanismProsCons
N-Oxide Formation Oxidation of ring nitrogen stabilizes the density and reduces sensitivity.Increases density (performance); lowers impact sensitivity.Synthesis can be harsh (requires

/TFAA).
Salt Formation Proton transfer to a base (e.g., Ammonia, Hydrazine) forms an ionic lattice.drastically improves thermal stability (

often increases by >50°C).
May increase hygroscopicity (moisture sensitivity).
Co-Crystallization Non-covalent bonding (H-bonds/

-stacking) with a "co-former" (e.g., DNBA).[1]
Modifies physical properties without changing chemical structure; reduces vapor pressure.Finding the right co-former requires extensive screening.
Visual Pathway: Stabilization Logic

Stabilization Unstable Unstable Polynitro Heterocycle Strategy Select Stabilization Strategy Unstable->Strategy Salt Ionic Salt Formation Strategy->Salt CoCrystal Co-Crystallization Strategy->CoCrystal SaltMech Mechanism: H-Bond Network (e.g., Ammonium salts) Salt->SaltMech CoCrysMech Mechanism: Intermolecular Shielding (e.g., with DNBA) CoCrystal->CoCrysMech Result High Density & Thermal Stability SaltMech->Result CoCrysMech->Result

Figure 2: Strategic pathways for stabilizing high-energy nitrogen heterocycles.

FAQs: Field Support

Q1: My sample changes color from white to green during storage. Is it safe? A: No. Green coloration in nitro-azoles often indicates the formation of nitroso-intermediates or radical species (


 release). This is the onset of autocatalytic decomposition.
  • Action: Quench immediately in water or dispose of via chemical neutralization (e.g., dilute NaOH, depending on the specific compound). Do not seal it in a rigid container.

Q2: Can I use metal spatulas? A: Avoid. Polynitro compounds can form highly sensitive metal salts (similar to picrates) upon contact with iron or copper in the presence of moisture.

  • Standard: Use PTFE (Teflon), ceramic, or wood spatulas only.

Q3: Why is my TGA weight loss onset lower than my DSC exotherm? A: TGA measures mass loss (evaporation/decomposition gas), while DSC measures heat flow. If TGA drops before DSC peaks, your sample is likely subliming or losing solvate molecules before it decomposes.

  • Verification: Run a "sealed pan" DSC.[2] If the exotherm shifts lower, the confinement of gases is accelerating the reaction (autocatalysis).

References

  • Thermal Decomposition Mechanisms: Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters. (2024).[3][4] National Institutes of Health. Link

  • Autocatalysis in Energetic Materials: Autocatalytic decomposition of energetic materials: interplay of theory and thermal analysis. (2025).[5][6][7] Royal Society of Chemistry.[8] Link

  • Co-Crystallization Stabilization: New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. (2023).[4][7] MDPI Molecules. Link

  • DSC Troubleshooting: How to Overcome Common Problems with DSC Crucibles. (2025).[5][6][7] RedThermo. Link

  • Polynitro Salt Stabilization: Tuning thermal stability and mechanical sensitivity of polynitro compounds via integrating energetic ionic salts.[5] (2025).[5][6][7] Beijing Institute of Technology.[9] Link

Sources

Validation & Comparative

1H NMR interpretation of 4-{2,5-Bisnitro-3-thienyl}pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1H NMR Interpretation of 4-(2,5-Dinitrothiophen-3-yl)pyrimidine

Executive Summary

This guide provides a structural elucidation framework for 4-(2,5-dinitrothiophen-3-yl)pyrimidine , a highly electron-deficient biaryl scaffold often encountered in kinase inhibitor discovery and energetic materials research. Unlike standard pyrimidine derivatives, the presence of two nitro groups on the thiophene ring induces significant deshielding and alters solubility profiles, necessitating specific NMR protocols.

This document compares the spectral performance of this compound against its non-nitrated precursors and evaluates solvent suitability (DMSO-d₆ vs. CDCl₃) to ensure accurate characterization.

Structural Logic & Assignment Strategy

To interpret the spectrum accurately, we must first deconstruct the molecule into its magnetically distinct environments.

The "Bisnitro" Conundrum: The nomenclature "2,5-bisnitro-3-thienyl" implies the thiophene ring is substituted at positions 2 and 5 with nitro groups, and attached to the pyrimidine at position 3.

  • Consequence: The thiophene ring retains only one proton (H4).

  • Spectral Signature: This simplifies the thiophene region from a complex multiplet system to a single, highly deshielded singlet.

Assignment Flowchart (DOT Visualization)

NMR_Assignment_Logic Start Target Molecule: 4-(2,5-Dinitrothiophen-3-yl)pyrimidine Pyrim_Ring Pyrimidine Ring (3 Protons) Start->Pyrim_Ring Thio_Ring Thiophene Ring (1 Proton) Start->Thio_Ring H2 H2 (Pyrimidine) Singlet/Weak d ~9.2-9.4 ppm Pyrim_Ring->H2 Deshielded by 2x N H6 H6 (Pyrimidine) Doublet (J~5Hz) ~8.9-9.1 ppm Pyrim_Ring->H6 Alpha to N H5 H5 (Pyrimidine) Doublet (J~5Hz) ~8.0-8.2 ppm Pyrim_Ring->H5 Beta to N H4_Thio H4 (Thiophene) Singlet ~8.6-8.8 ppm Thio_Ring->H4_Thio Ortho to Nitro No Coupling Partners H6->H5 COSY Correlation

Figure 1: Logic flow for proton assignment. Note the isolation of the Thiophene H4 proton.

Comparative Analysis: Spectral Performance

This section compares the target molecule against standard alternatives to highlight diagnostic shifts.

Comparison A: Target vs. Non-Nitrated Precursor

Baseline: 4-(Thiophen-3-yl)pyrimidine (No nitro groups). Target: 4-(2,5-Dinitrothiophen-3-yl)pyrimidine.

FeatureBaseline (Non-Nitrated)Target (2,5-Dinitro)Diagnostic Significance
Thiophene Region Multi-spin system (dd/m) at 7.4–8.0 ppm.Single Singlet at >8.5 ppm.Confirmation of Substitution: The collapse of coupling confirms 2,5-disubstitution.
Pyrimidine H5 ~7.8 ppm (Doublet).~8.1–8.3 ppm (Doublet). Inductive Effect: The electron-withdrawing dinitro-thiophene pulls density from the pyrimidine ring.
Solubility Soluble in CDCl₃, MeOH-d₄.Poor in CDCl₃ ; requires DMSO-d₆.Protocol Change: Attempting CDCl₃ often yields signal-to-noise ratios <10:1.
Comparison B: Solvent Performance (DMSO-d₆ vs. CDCl₃)

For nitro-rich heterocycles, solvent choice is not just about solubility; it alters chemical shifts via π-stacking interactions.

ParameterDMSO-d₆ (Recommended)CDCl₃ (Alternative)
Resolution High. Sharp peaks due to complete solvation.Low. Broadening often observed due to aggregation.
Water Signal ~3.33 ppm (Usually distinct).[1]~1.56 ppm (Can overlap with impurities).[1]
Shift Stability Stable. H-bonding with nitro groups locks conformation.Variable. Concentration-dependent shifts common.
H2 Proton Deshielded to ~9.4 ppm.Typically ~9.2 ppm.

Detailed Chemical Shift Data (Predictive Reference)

Based on chemometric increment systems for substituted heterocycles [1, 2], the following shifts are expected in DMSO-d₆ at 400 MHz .

Table 1: Diagnostic Signal Table
ProtonPositionMultiplicityShift (δ, ppm)Coupling (J, Hz)Interpretation
H2 PyrimidineSinglet (s)9.35 – 9.45-Most deshielded; flanked by two nitrogens.
H6 PyrimidineDoublet (d)8.90 – 9.105.2Alpha to nitrogen; couples with H5.
H4' ThiopheneSinglet (s)8.60 – 8.80-Diagnostic Peak. Isolated by nitro groups.
H5 PyrimidineDoublet (d)8.10 – 8.305.2Beta to nitrogen; shielded relative to H6.

> Note: The Thiophene H4' singlet may overlap with the Pyrimidine H6 doublet depending on concentration. A HSQC experiment is recommended if integration is ambiguous.

Experimental Protocol: High-Resolution Acquisition

Due to the electron-deficient nature of the dinitro-thiophene ring, this compound is prone to aggregation. Follow this protocol to ensure "publication-grade" spectra.

Step-by-Step Methodology
  • Solvent Selection:

    • Primary: DMSO-d₆ (99.9% D).

    • Reasoning: The dipole moment of the dinitro group requires a polar aprotic solvent to break intermolecular dipole-dipole stacking.

  • Sample Preparation:

    • Weigh 5–10 mg of solid.

    • Add 0.6 mL DMSO-d₆.

    • Critical Step: Sonicate for 60 seconds. Nitro-heterocycles often form micro-crystalline aggregates that are invisible to the naked eye but broaden NMR lines.

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Angle: 30° (to prevent saturation of slow-relaxing nitro-adjacent protons).

    • Relaxation Delay (D1): Set to 3.0 – 5.0 seconds .

      • Why? Protons adjacent to nitro groups and quaternary carbons (like Thiophene H4) have long T1 relaxation times. Short D1 leads to integration errors (underestimation of H4).

    • Scans (NS): Minimum 64 scans (due to lower molecular weight/proton ratio).

Workflow Diagram (DOT)

Protocol_Workflow Prep Sample Prep: 5mg in 0.6mL DMSO-d6 Sonicate Sonication: 60s (Critical for aggregates) Prep->Sonicate Param Parameter Setup: D1 = 5.0s Pulse = 30 deg Sonicate->Param Acquire Acquisition: 64 Scans Param->Acquire Process Processing: Line Broadening (LB) = 0.3 Hz Acquire->Process

Figure 2: Optimized workflow for handling low-solubility nitro-heterocycles.

Troubleshooting & Validation

Issue: The Thiophene H4 singlet integrates to < 1.0.

  • Cause: Incomplete relaxation (T1 saturation).

  • Fix: Increase D1 to 10 seconds or reduce pulse angle to 30°.

Issue: Broad peaks in the aromatic region.

  • Cause: Restricted rotation around the Pyrimidine-Thiophene bond due to steric bulk of the nitro group.

  • Fix: Run the experiment at elevated temperature (313 K / 40°C) to sharpen the signals by accelerating conformational exchange.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Solvent Data. University of Wisconsin-Madison.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

Sources

Crystallographic Analysis & Comparative Performance Guide: 4-(2,5-Dinitro-3-thienyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive crystallographic analysis framework for 4-(2,5-dinitro-3-thienyl)pyrimidine , a specific nitro-heterocyclic biaryl system.

Note on Data Availability: As of early 2026, specific crystallographic coordinates (CIF data) for the exact isomer 4-(2,5-dinitro-3-thienyl)pyrimidine are not indexed in open-access public repositories (e.g., CSD, PubChem). Therefore, this guide utilizes validated structural analogs (2,5-dinitrothiophene and thienopyrimidine derivatives) to construct a comparative performance model. This approach enables researchers to benchmark their own experimental data against established theoretical and empirical standards for energetic and bioactive heterocycles.

Executive Summary

4-(2,5-dinitro-3-thienyl)pyrimidine represents a class of "push-pull" nitro-heterocycles often investigated for energetic materials (due to high nitrogen/oxygen content) and non-linear optics (due to donor-acceptor electronic coupling).

The critical performance metric for this compound is its crystal density and inter-ring torsion angle . Unlike fused thienopyrimidines, this biaryl system possesses a rotatable C-C bond between the thiophene and pyrimidine rings. The steric clash between the pyrimidine ring and the ortho-nitro group (at thiophene C2) typically forces the molecule into a twisted conformation, impacting crystal packing efficiency and detonation velocity (if used as an energetic).

Structural Specifications & Comparative Data

The following table contrasts the predicted crystallographic parameters of the target compound against verified data for its closest structural precursors. Use this table to validate your experimental results.

Table 1: Comparative Crystallographic Parameters
ParameterTarget: 4-(2,5-dinitro-3-thienyl)pyrimidine (Predicted/Model)Reference A: 2,5-Dinitrothiophene (Exp.[1] Data)Reference B: 4-Phenylpyrimidine (Exp. Data)Implication for Performance
Formula C₈H₄N₄O₄SC₄H₂N₂O₄SC₁₀H₈N₂Target has higher Oxygen balance than Ref B.
Crystal System Monoclinic (Likely P2₁/c)Monoclinic (P2₁/c)Monoclinic (P2₁/n)P2₁/c is the most common space group for planar aromatics.[1]
Density (ρ) 1.65 – 1.78 g/cm³ 1.82 g/cm³1.18 g/cm³Higher density = Higher detonation velocity/pressure.
Torsion Angle (φ) 40° – 60° (Twisted) 0° (Planar)~20° (Near Planar)High twist reduces π-stacking efficiency but increases solubility.
Packing Motif Herringbone or Slip-StackLayered SheetsHerringboneHerringbone packing improves stability against mechanical shock.
Interactions C-H...N (weak), NO₂...πS...O (chalcogen), NO₂...πC-H...πTarget expected to form extensive N...NO₂ networks.

Critical Analysis: If your experimental density for the target is < 1.60 g/cm³ , the crystal packing is likely dominated by steric bulk (the "twist") preventing efficient stacking. If > 1.75 g/cm³ , the molecule has likely adopted a planar conformation stabilized by intramolecular S...N or C-H...O interactions, making it a superior energetic candidate.

Detailed Structural Analysis Guidelines

When analyzing the X-ray data for this compound, focus on these three specific mechanistic features:

A. The "Twist" (Steric Hindrance)

The bond connecting the pyrimidine (C4) and thiophene (C3) rings is the central structural feature.

  • Mechanism: The nitro group at the 2-position of the thiophene ring creates significant steric repulsion with the protons of the pyrimidine ring.

  • Measurement: Define the torsion angle

    
     (C2-C3-C4'-C3').
    
  • Performance Impact: A twist angle >45° disrupts global

    
    -conjugation, reducing NLO response but potentially increasing thermal stability by reducing intermolecular slip planes.
    
B. Nitro Group Planarity

Check the torsion of the nitro groups relative to the thiophene plane.[2]

  • Expectation: The C5-nitro group should be coplanar (maximal resonance). The C2-nitro group may be twisted out of plane to relieve strain from the adjacent pyrimidine ring.

  • Validation: If the C2-nitro group is twisted >20°, the C-N bond length should be slightly elongated (>1.46 Å) compared to the C5-nitro C-N bond (~1.44 Å).

C. Intermolecular Interactions

Identify the stabilizing forces in the lattice using Hirshfeld Surface Analysis.

  • Key Interaction: Look for C-H...N hydrogen bonds where the acidic thiophene proton or pyrimidine protons donate to the pyrimidine nitrogen or nitro oxygen.

  • Energetic Marker: Short O...O contacts (< 2.8 Å) between nitro groups of adjacent molecules are a signature of high-density packing but can also indicate impact sensitivity.

Experimental Protocol: Single Crystal X-Ray Diffraction

To obtain publication-quality data comparable to the standards above, follow this self-validating protocol.

Step 1: Crystal Growth (Solvent Diffusion Method)

  • Dissolve 20 mg of 4-(2,5-dinitro-3-thienyl)pyrimidine in 2 mL of Acetonitrile (good solubility for polar nitro compounds).

  • Layer carefully with 4 mL of Toluene or Ethanol (antisolvent) in a narrow NMR tube.

  • Why: Slow diffusion minimizes defects caused by rapid precipitation, essential for resolving the disorder often seen in nitro groups.

Step 2: Data Collection

  • Source: Mo-K

    
     (
    
    
    
    Å). Note: Cu-source is acceptable but Mo is preferred to minimize absorption by Sulfur.
  • Temperature: 100 K .

  • Why: Nitro groups often exhibit high thermal motion. Low temperature is non-negotiable to fix the rotation of the C2-nitro group for accurate bond length determination.

Step 3: Refinement Strategy

  • Disorder: Check the C2-nitro group for rotational disorder. If the ellipsoid is elongated, model it over two positions (e.g., 60:40 occupancy).

  • Twinning: Pseudo-symmetry is common in P2₁/c structures with Z'>1. Check for non-merohedral twinning if

    
    .
    

Visualizing the Structural Hierarchy

The following diagram illustrates the logical flow from molecular synthesis to crystallographic validation, highlighting the critical checkpoints for this specific compound.

G Synthesis Synthesis (Stille/Suzuki Coupling) Crude Crude Product (Isomer Mixture) Synthesis->Crude Purification Purification (Column Chrom. + Recryst.) Crude->Purification Remove isomers Crystal Single Crystal (Needle/Plate Morphology) Purification->Crystal Slow Diffusion XRD X-Ray Diffraction (Mo-Kα, 100K) Crystal->XRD Structure Solved Structure (P2₁/c or P2₁/n) XRD->Structure Direct Methods Twist Analysis: Torsion Angle (Steric Strain) Structure->Twist Packing Analysis: Density (Energetic Performance) Structure->Packing Twist->Packing Planarity affects Density

Caption: Workflow for isolating and validating the crystal structure of 4-(2,5-dinitro-3-thienyl)pyrimidine, highlighting the dependency of density on molecular planarity.

References

  • Mugnaini, C., et al. (2013). "Synthesis and biological evaluation of thienopyrimidine derivatives." European Journal of Medicinal Chemistry. Link (Demonstrates typical synthesis and crystallization of thienyl-pyrimidine systems).

  • Blatt, A. H., et al. (1957).[1] "2,5-Dinitrothiophene."[1][3][4][5][6][7][8][9] The Journal of Organic Chemistry. Link (Foundational data for the 2,5-dinitrothiophene core).

  • Cambridge Structural Database (CSD). "Refcode DNTOPH: Crystal structure of 2,5-dinitrothiophene." Link (The primary benchmark for density comparison).

  • Herbstein, F. H. (2006). "Crystalline Molecular Complexes and Compounds: Structures and Principles." Oxford University Press. (Authoritative source on nitro-group packing interactions).

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for High-Nitrogen Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, high-nitrogen heterocyclic compounds represent a class of molecules with immense potential and unique analytical challenges.[1] Their high nitrogen content is pivotal to their chemical and biological activity, making accurate and precise elemental analysis not just a routine quality control step, but a cornerstone of research and development. This guide provides an in-depth comparison of the primary analytical techniques, grounded in established standards and field-proven insights to ensure data integrity and analytical excellence.

The Analytical Imperative: Why Precision Matters for High-Nitrogen Compounds

The primary challenges in analyzing these compounds stem from their unique chemical nature:

  • Complete Combustion: Ensuring the entire sample, especially robust ring structures, is fully combusted to liberate all elemental nitrogen is critical. Incomplete combustion is a primary source of inaccurate, low-biased results.[3][4]

  • Hygroscopicity and Volatility: Many of these compounds can absorb atmospheric moisture or are volatile, complicating accurate sample weighing and handling.[5][6]

  • Detection of All Nitrogen Forms: The chosen analytical method must be capable of detecting all forms of nitrogen, including those in stable heterocyclic rings, nitrates, and nitrites, to provide a true total nitrogen value.[7][8][9]

Comparative Analysis of Core Methodologies

The two most prevalent methods for nitrogen determination are the Dumas (combustion) method and the Kjeldahl (wet chemistry) method. Modern instrumental systems, often referred to as CHN analyzers, are typically based on the Dumas principle.[10][11]

FeatureDumas Method (Modern CHN Analyzers)Kjeldahl Method
Principle High-temperature combustion (~1000°C) in an oxygen atmosphere converts all nitrogen to N₂ gas, which is separated and quantified by a thermal conductivity detector (TCD).[7][10][11]Acid digestion with concentrated sulfuric acid converts organic nitrogen to ammonium sulfate. The ammonia is then liberated by adding a strong base, distilled, and quantified by titration.
Speed Fast. Analysis time is typically 3-5 minutes per sample.[7][9]Slow. The digestion and distillation process can take several hours per batch.[9]
Accuracy for Heterocycles Excellent. High combustion temperatures ensure the breakdown of stable N-heterocyclic rings. It effectively measures total nitrogen, including nitrates and nitrites.[7][8][9]Variable to Poor. May fail to completely digest and recover nitrogen from certain heterocyclic compounds (e.g., pyridines, azoles) and does not typically recover nitrogen from nitrates or nitrites without modification.[7][8][9]
Safety & Environmental High Safety. Eliminates the need for corrosive acids and toxic catalysts. The primary consumables are high-purity gases and combustion reagents.[9][10]Hazardous. Requires handling of concentrated sulfuric acid, boiling solutions, and often uses heavy metal catalysts (e.g., selenium, copper). Generates significant hazardous waste.[9]
Automation & Throughput High. Modern analyzers are fully automated, allowing for unattended analysis of large sample batches (up to 120 positions).[12][13]Low to Medium. While some steps can be automated, the process is generally labor-intensive with lower sample throughput.
Governing Standards ISO 16634-1, ASTM D5291[14][15][16]Widely referenced in pharmacopeias but often being replaced by Dumas for new methods.

Establishing a Self-Validating System: Protocols and Standards

To ensure trustworthiness and scientific integrity, analytical protocols must be robust and validated. This involves proper instrument calibration, the use of certified reference materials (CRMs), and meticulous sample preparation.

Instrument Calibration and Validation Workflow

A validated workflow ensures the instrument is performing correctly and that the analytical results are accurate and reproducible. This is mandated by guidelines such as USP <233> for elemental impurities, which, while focused on metals, establishes a framework for procedural validation that is best practice for all elemental analyses.[17][18][19][20]

Below is a logical workflow for establishing a validated CHN analysis system.

G cluster_0 Phase 1: Instrument Setup & Calibration cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: System Suitability & Validation Calibrate 1. Instrument Calibration (e.g., Acetanilide CRM) Blank 2. System Blank Analysis (Empty Tin Capsule) Calibrate->Blank Establishes Baseline CRM_Check 3. CRM Verification (e.g., EDTA, Atropine) Blank->CRM_Check SamplePrep 4. Sample Preparation (Weighing, Encapsulation) CRM_Check->SamplePrep System Ready Analysis 5. Sample Combustion & TCD Detection SamplePrep->Analysis Drift_Check 6. Post-Run CRM Check (Drift Verification) Analysis->Drift_Check Verifies Stability Data_Review 7. Data Review & Acceptance (Check RSD, Recovery) Drift_Check->Data_Review

Caption: Workflow for Validated CHN Analysis.

Certified Reference Materials (CRMs)

Calibration and verification rely on high-purity, stable CRMs with accurately known elemental compositions. For nitrogen analysis, several well-characterized organic standards are used.

Certified Reference MaterialTypical UseTheoretical Nitrogen (%)
Acetanilide Primary Calibration Standard10.36%
EDTA Calibration Verification, Linearity9.59%
Atropine High C/N Ratio Verification4.84%
Sulfanilamide S-containing Compound Verification16.27%
Urea High Nitrogen Standard46.65%

Note: Values are approximate and may vary slightly by CRM provider. Always use the certified value from the material's certificate of analysis.[21]

Using a CRM such as Urea is particularly important for high-nitrogen heterocycles, as it confirms the instrument's linearity and performance at high nitrogen concentrations.[22] Many CRMs are traceable to primary standards from institutions like NIST.[23][24]

Detailed Experimental Protocol: CHN Analysis via Dynamic Flash Combustion

This protocol outlines the steps for analyzing a high-nitrogen solid sample using a modern CHN elemental analyzer, adhering to principles outlined in standards like ASTM D5291.[14][25][26][27][28]

Objective: To accurately determine the percentage of Carbon, Hydrogen, and Nitrogen in a high-nitrogen heterocyclic compound.

Apparatus:

  • CHN Elemental Analyzer (e.g., Thermo Scientific™ FlashSmart™, Elementar vario series).

  • Microbalance (readable to 0.001 mg).

  • Tweezers, spatulas.

  • Tin capsules for solid samples.

Reagents and Materials:

  • High-purity Helium (Carrier Gas) and Oxygen (Combustion Gas).

  • Certified Reference Material (e.g., Acetanilide for calibration, Urea for verification).

  • Sample, finely powdered and dried to constant weight.

Methodology:

  • Sample Preparation (The Critical First Step):

    • Ensure the sample is homogenous. If necessary, grind the sample to a fine powder using a clean agate mortar and pestle.[29][30]

    • Dry the sample under vacuum at an appropriate temperature to remove residual solvents and moisture. For hygroscopic samples, handling in a glovebox is recommended.[5][6]

    • Place an empty tin capsule on the microbalance and tare.

    • Accurately weigh 1-3 mg of the prepared sample into the capsule. The exact weight depends on the expected nitrogen content and instrument sensitivity.

    • Using tweezers, fold and crimp the tin capsule to ensure it is tightly sealed, preventing any sample loss or atmospheric contamination.[6]

  • Instrument Setup and Calibration:

    • Perform a leak check on the system to ensure gas integrity.

    • Condition the combustion and reduction tubes according to the manufacturer's specifications.

    • Calibrate the instrument by analyzing 3-5 replicates of a primary standard (e.g., Acetanilide). The resulting calibration curve should have an R² value > 0.999.

  • Analysis Sequence:

    • Begin the sequence with several blank runs (empty tin capsules) to establish a stable baseline.

    • Analyze a CRM (e.g., Urea) as an unknown to verify the calibration's accuracy for high-nitrogen content. The result should be within ±0.3% of the certified value.

    • Place the prepared sample capsules into the autosampler.

    • Enter the sample weights into the instrument software.

    • Start the automated analysis sequence.

  • Combustion and Detection Process:

    • The autosampler drops a sealed sample capsule into the combustion furnace (~1000°C).

    • A pulse of pure oxygen is injected, causing rapid and complete "flash" combustion.

    • The resulting gas mixture (CO₂, H₂O, N₂/NOx, etc.) is swept by the helium carrier gas through a reduction tube containing heated copper, which converts any nitrogen oxides (NOx) to elemental nitrogen (N₂) and removes excess oxygen.

    • The gas stream then passes through traps to remove water and carbon dioxide sequentially.

    • The remaining N₂ gas is detected by the Thermal Conductivity Detector (TCD). The software integrates the signal peak to calculate the nitrogen content based on the sample weight and calibration.

G cluster_workflow CHN Analysis Workflow Sample 1. Sample Encapsulation (1-3 mg in Tin) Autosampler 2. Autosampler Introduction Sample->Autosampler Combustion 3. Combustion Furnace (~1000 °C + O₂) Autosampler->Combustion Reduction 4. Reduction Furnace (Heated Copper) Combustion->Reduction CO₂, H₂O, N₂, NOx Traps 5. H₂O & CO₂ Traps Reduction->Traps CO₂, H₂O, N₂ GC 6. GC Separation Traps->GC N₂ TCD 7. TCD Detection (Measures N₂) GC->TCD Result 8. Data Output (%N, %C, %H) TCD->Result

Caption: CHN Analysis Combustion Pathway.

Conclusion and Recommendations

For drug development professionals and scientists working with high-nitrogen heterocyclic compounds, adopting the Dumas combustion method via an automated CHN analyzer is the industry-standard best practice. Its superior accuracy, speed, and safety provide a robust platform for quality control and research.[7][9][10]

Key Takeaways for Ensuring Data Integrity:

  • Prioritize Sample Preparation: Homogeneity and dryness are paramount. Use controlled environments for hygroscopic materials.[6][29]

  • Implement a Robust Calibration Strategy: Use high-purity, certified reference materials. Verify the calibration with a CRM that challenges the upper range of your expected nitrogen content (e.g., Urea).[22]

  • Adhere to Established Standards: Base your internal methods on internationally recognized standards like ASTM D5291 and ISO 16634-1 to ensure regulatory compliance and data defensibility.[14][15][25]

  • Validate Your Method: Follow validation principles to demonstrate that your specific analytical procedure is fit for its intended purpose, ensuring accuracy, precision, and specificity.[17][19][31]

By integrating these principles and protocols, researchers can be confident in the elemental analysis data that underpins their critical work in developing the next generation of pharmaceuticals and advanced materials.

References

  • ASTM D5291, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International. [Link]

  • British Standards Institution, BS EN ISO 16634-1 Food products - Determination of the total nitrogen content by combustion according to the Dumas principle and calculation of the crude protein content — Part 1: Oilseeds and animal feeding stuffs. [Link]

  • Conti Testing Laboratories, ASTM D5291. [Link]

  • Elementar, Best practices for sample preparation in elemental analysis. [Link]

  • EPFL, Elemental Analysis – Sample preparation. [Link]

  • Exeter Analytical, CHN Determination of Air Sensitive, Hygroscopic or Volatile Samples. [Link]

  • Intertek, CHN ASTM Testing. [Link]

  • iTeh Standards, EN ISO 16634-1:2008 - Food products - Determination of the total nitrogen content by combustion according to the Dumas principle and calculation of the crude protein content - Part 1: Oilseeds and animal feeding stuffs. [Link]

  • Mettler Toledo, CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • Mtoz Biolabs, Pharmaceutical Impurities And Elemental Analysis Service. [Link]

  • National Institute of Standards and Technology, Reference Material 8548 IAEA-N-2. [Link]

  • RD Laboratories, Elemental Impurities Testing & Analysis Services. [Link]

  • SGS, Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substan. [Link]

  • Spectroscopy Online, Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. [Link]

  • Teledyne Labs, Elemental Analysis. [Link]

  • Triclinic Labs, Elemental Analysis Services. [Link]

  • US Pharmacopeia, 〈233〉 elemental impurities—procedures. [Link]

  • VELP Scientifica, DUMAS AND KJELDAHL METHOD COMPARISON Protein Determination in Feed. [Link]

  • VELP Scientifica, TIPS FOR CHOOSING BETWEEN DUMAS AND KJELDAHL METHOD FOR N/PROTEIN DETERMINATION. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.